molecular formula C17H15N3O2S B2663215 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-52-4

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2663215
CAS No.: 941957-52-4
M. Wt: 325.39
InChI Key: NVKLUHLMQZOYTP-UHFFFAOYSA-N
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Description

N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a hybrid heterocyclic scaffold, integrating isoxazole, thiazole, and tetrahydronaphthalene pharmacophores, which are common in the development of biologically active agents. Similar structural motifs, such as the isoxazole carboxamide and the tetrahydronaphthalene core , are frequently explored in medicinal chemistry for their potential to interact with various enzymatic targets and cellular receptors. For instance, tetrahydronaphthalene derivatives have been investigated as selective agonists for adrenergic receptors , while isoxazole-based compounds are being developed as inhibitors for molecular chaperones like HSP90 in anticancer research . The specific mechanism of action, binding affinity, and primary research applications for this particular molecule require further experimental characterization by the research end-user. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(15-7-8-18-22-15)20-17-19-14(10-23-17)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLUHLMQZOYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the isoxazole moiety, and finally, the coupling of the naphthalene derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate cellular processes and pathways.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of thiazole- and isoxazole-containing carboxamides. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Core Structure Key Substituents Potential Therapeutic Indications
Target Compound Thiazole + Isoxazole 5,6,7,8-Tetrahydronaphthalen-2-yl, Isoxazole-5-carboxamide Hypothesized: Kinase inhibition, Oncology
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (ID 25) Benzamide + Isoxazole 3-Methyl-5-isoxazolyl, 4-Nitrophenylaminoethyl Cancer, Viral infections
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole + Pyridine 4-Methyl, 4-Pyridinyl, Ethyl ester Receptor-targeted therapies (unspecified)
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-3-pyridinecarboxamide (ID 35) Pyridinecarboxamide + Isoxazole 3,5-Dimethyl-4-isoxazolyl, 2-Cyano-3-fluorophenylaminoethyl Thrombotic events, Platelet aggregation
Functional Differences
  • Electron-Withdrawing Effects : The isoxazole-5-carboxamide group may offer stronger hydrogen-bond acceptor properties than benzamide or pyridinecarboxamide derivatives, influencing target selectivity .
  • Synthetic Complexity : The tetrahydronaphthalen-thiazole linkage requires multi-step synthesis involving nitrile intermediates and coupling reagents, as seen in analogous thiazole carboxamide syntheses .

Optimization Hurdles :

  • Steric hindrance from the tetrahydronaphthalen group may reduce coupling efficiency compared to smaller substituents (e.g., methyl or pyridinyl).
  • Isoxazole stability under acidic/basic conditions requires careful handling during synthesis .

Biological Activity

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Structural Overview

The compound can be described by the following molecular formula and weight:

Component Description
Molecular Formula C22H22N2OS2
Molecular Weight 394.6 g/mol

The structure includes:

  • Thiazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Tetrahydronaphthalenyl Moiety : Enhances hydrophobic interactions with biological targets.
  • Isoxazole Group : Known for various biological activities including enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring may modulate enzyme activity, while the isoxazole group can influence receptor binding. The lipophilicity provided by the tetrahydronaphthalenyl moiety enhances cellular uptake and interaction with intracellular targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit diverse biological activities:

  • Antimicrobial Activity : Compounds containing thiazole and isoxazole rings have shown significant antimicrobial properties against various pathogens.
  • Antitumor Activity : The presence of the thiazole ring is correlated with cytotoxic effects on cancer cell lines. For instance, thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against cancer cells .
  • Enzyme Inhibition : The compound has potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Studies indicate that isoxazole derivatives can demonstrate competitive inhibition with IC50 values in the nanomolar range .

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated several isoxazole derivatives for their ability to inhibit xanthine oxidase. The most active compound demonstrated competitive inhibition with an IC50 value significantly lower than allopurinol, a standard treatment for gout .

Case Study 2: Antitumor Efficacy

In vitro studies on thiazole-containing compounds demonstrated promising results against various cancer cell lines. For example, a derivative showed an IC50 value of 1.61 µg/mL against a specific tumor type .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound IC50 (µM) Activity Type
This compoundTBDAntitumor / Enzyme Inhibitor
4-(methylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide0.048Xanthine Oxidase Inhibitor
6-(N-benzoylamino)purine0.55Xanthine Oxidase Inhibitor

Q & A

Q. What are the common synthetic routes for N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cycloaddition for the isoxazole ring and coupling reactions to introduce the thiazole and tetrahydronaphthalene moieties. For example:

  • Isoxazole formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted alkenes) under reflux conditions .
  • Thiazole coupling : Reaction of intermediates with 5,6,7,8-tetrahydronaphthalen-2-amine derivatives in the presence of coupling agents like EDCI or DCC .
  • Critical factors : Solvent choice (acetonitrile or DMF), temperature control, and catalyst selection (e.g., iodine/triethylamine for cyclization) significantly impact yield and purity .

Q. How does the compound’s structure dictate its biological activity?

The compound integrates a thiazole ring (electron-rich for π-π interactions), an isoxazole (hydrogen-bond acceptor), and a tetrahydronaphthalene group (hydrophobic binding). Key structural contributions include:

  • Thiazole-2-yl group : Enhances binding to enzymes like kinases or proteases via sulfur and nitrogen interactions .
  • Tetrahydronaphthalene moiety : Facilitates membrane penetration and interaction with hydrophobic pockets in targets like G-protein-coupled receptors .
  • Isoxazole carboxamide : Stabilizes binding through hydrogen bonding with catalytic residues .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiazole and isoxazole rings (e.g., aromatic proton splitting patterns) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • Infrared (IR) spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and isoxazole C-O-C vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Discrepancies often arise from assay variability or substituent effects. Strategies include:

  • Comparative SAR tables : Analyze analogs with systematic substitutions (Table 1).
  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and controls .
Compound ModificationBiological Activity ShiftReference
Replacement of isoxazole with oxazoleReduced antifungal activity
Addition of methoxy groupsEnhanced anticancer potency
Halogen substitution (e.g., Cl)Improved metabolic stability

Q. What experimental design considerations are critical for optimizing in vitro target engagement studies?

  • Dose-response profiling : Use a 10-point dilution series (e.g., 0.1–100 µM) to calculate IC50 values .
  • Off-target screening : Include kinase panels or proteome-wide affinity pulldowns to assess selectivity .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How do hydrolysis and metabolic stability studies inform preclinical development?

  • Hydrolysis under physiological pH : The carboxamide group degrades in acidic conditions (e.g., simulated gastric fluid) to form carboxylic acids, reducing bioavailability .
  • Microsomal stability assays : Liver microsomes (human/rat) reveal CYP450-mediated oxidation of the tetrahydronaphthalene ring as a major metabolic pathway .
  • Mitigation strategies : Methylation of the carboxamide nitrogen or formulation with enteric coatings improves stability .

Q. What computational methods are used to predict binding modes and guide SAR?

  • Molecular docking : AutoDock Vina or Glide predicts interactions with targets like EGFR (PDB ID: 1M17) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting critical residues (e.g., Lys721 in EGFR) .
  • QSAR models : CoMFA or CoMSIA correlates electronic parameters (e.g., Hammett σ) with activity trends .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity in similar cell lines?

Variations arise from:

  • Cell passage number : Higher passages may lose sensitivity due to genetic drift .
  • Assay readouts : MTT vs. ATP-based luminescence assays differ in detecting early apoptosis .
  • Compound purity : HPLC purity ≥98% is essential; impurities (e.g., unreacted intermediates) skew results .

Q. How can researchers validate target specificity when off-target effects are observed?

  • CRISPR/Cas9 knockout models : Confirm activity loss in target-deficient cell lines .
  • Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled inhibitors) to quantify displacement .
  • Proteomic profiling : SILAC-based mass spectrometry identifies off-target binding partners .

Comparative Studies

Q. How does this compound compare to benzimidazole or oxadiazole analogs in terms of pharmacokinetics?

  • Benzimidazole analogs : Exhibit higher logP values (improved absorption) but faster hepatic clearance .
  • 1,3,4-Oxadiazole derivatives : Lower plasma protein binding (~75% vs. 90%) due to reduced hydrophobicity .
  • Key advantage : The tetrahydronaphthalene-thiazole core provides balanced lipophilicity (clogP ~3.2) and moderate t1/2 (~4.5 h in rats) .

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